Atherosperminine

Catalog No.
S584892
CAS No.
5531-98-6
M.F
C20H23NO2
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atherosperminine

CAS Number

5531-98-6

Product Name

Atherosperminine

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3

InChI Key

UZZFAUDNCIFFPM-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC

Synonyms

atherospermine, atherospermine hydrochloride, atherosperminine

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC

Anti-Inflammatory and Antibacterial Effects

Studies suggest that atherospermine possesses anti-inflammatory and antibacterial properties. In vitro (performed in a test tube or petri dish) and in vivo (performed in a living organism) studies have shown its ability to:

  • Reduce inflammation: Atherospermine may suppress the production of inflammatory molecules and enzymes, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].
  • Inhibit bacterial growth: Atherospermine has demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

Potential Role in Metabolic Health

Research suggests atherospermine may influence various aspects of metabolic health, including:

  • Glucose metabolism: Studies indicate atherospermine may improve insulin sensitivity and regulate blood sugar levels, potentially offering benefits in managing type 2 diabetes [].
  • Lipid metabolism: Atherospermine may modulate cholesterol levels by promoting the breakdown of LDL (bad) cholesterol and increasing HDL (good) cholesterol levels [].

Other Potential Applications

Atherospermine is being explored for its potential applications in various other areas, including:

  • Neurodegenerative diseases: Studies suggest atherospermine may protect brain cells from damage and improve cognitive function, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Cancer: Preliminary research suggests atherospermine may possess anti-cancer properties by inhibiting cancer cell proliferation and promoting cell death [].

Atherosperminine is a naturally occurring alkaloid classified as a phenanthrene derivative, primarily isolated from the bark of Cryptocarya nigra, a member of the Lauraceae family. Its chemical formula is C20H23NO2, with a molecular weight of approximately 309.4 g/mol. The structure of atherosperminine features methoxy substitutions at the C1 and C2 positions, alongside two methyl groups on the nitrogen atom, contributing to its unique chemical properties and biological activities .

Atherosperminine exhibits significant biological activities, including:

  • Relaxant Effects: It has been shown to exert relaxant effects on guinea-pig trachealis, primarily through inhibition of cyclic adenosine monophosphate (cAMP) pathways .
  • Antiplasmodial Activity: Extracts containing atherosperminine demonstrate strong inhibitory effects against Plasmodium falciparum, indicating potential use in malaria treatment .
  • Corrosion Inhibition: Atherosperminine has been studied for its corrosion inhibition properties on mild steel in acidic environments, showcasing its versatility beyond biological applications .

Atherosperminine can be synthesized through various methods, typically involving extraction from natural sources or synthetic organic chemistry techniques. The most common approach includes:

  • Extraction from Cryptocarya nigra: This involves using solvents like dichloromethane to isolate atherosperminine from plant material.
  • Synthetic Pathways: Research into synthetic routes is ongoing, with methods focusing on structural modifications of related alkaloids to yield atherosperminine or its derivatives.

The applications of atherosperminine span several fields:

  • Pharmaceuticals: Due to its biological activity, particularly against malaria and potential anti-inflammatory effects, it is being researched for therapeutic applications.
  • Corrosion Science: Its effectiveness as a corrosion inhibitor makes it valuable in materials science and engineering.
  • Chemical Research: Atherosperminine serves as a precursor for synthesizing other alkaloids and compounds in organic chemistry.

Interaction studies of atherosperminine have highlighted its pharmacological potential. For instance:

  • Studies indicate that it can modulate signaling pathways involved in respiratory function and may influence cAMP levels, suggesting implications for respiratory therapies.
  • Research into its interaction with various biological targets is ongoing, particularly regarding its antiplasmodial properties and potential effects on cancer cell lines.

Atherosperminine shares structural and functional similarities with several other alkaloids. Here are some notable compounds for comparison:

CompoundStructure TypeBiological ActivityUnique Features
N-methylisococlaurineAlkaloidAnticancerExhibits strong cytotoxicity
N-methyllaurotetanineAlkaloidAntiplasmodialEffective against malaria
MagnoflorineAporphine AlkaloidAntidepressantKnown for blood-brain barrier permeability
NuciferineIsoquinolineAntidiabeticNotable for its metabolic effects

Atherosperminine's uniqueness lies in its specific methoxy and methyl substitutions that confer distinct pharmacological properties compared to these similar compounds. Its dual role as both a biological agent and an industrial material enhances its significance in research and application contexts .

Evolution of Phytochemical Characterization Techniques

The characterization of atherosperminine has paralleled the evolution of phytochemical analysis techniques over several decades [14]. The methods used to isolate, purify, and determine the structure of this alkaloid reflect the significant advancements in natural product chemistry since the mid-20th century [21].

In the early period of alkaloid research, including the initial isolation of atherosperminine in 1956, scientists relied heavily on classical extraction and purification methods [8] [22]. These typically involved acid-base extraction procedures where plant material was treated with acidified water or alcohol to extract alkaloids as their water-soluble salts [12]. The alkaloids would then be liberated by basification and extracted with organic solvents [12]. This fundamental approach formed the basis for the initial isolation of atherosperminine from Atherosperma moschatum [8].

Structural determination during this era was particularly challenging and often required chemical degradation under harsh conditions [31]. The structure of atherosperminine was initially investigated using chemical methods such as spectrophotometry and elemental analysis [5]. In the infrared spectroscopy analysis, atherosperminine showed absorption maxima at 750 cm⁻¹, indicating the presence of four adjacent aromatic protons [5]. These early techniques provided limited structural information compared to modern methods [31].

The 1960s and 1970s saw significant advancements in chromatographic techniques that revolutionized alkaloid isolation [12]. Paper chromatography, which was one of the earliest chromatographic methods, allowed for better separation of alkaloid mixtures [12]. This was followed by the development of thin-layer chromatography (TLC), which offered improved resolution and became an essential tool for monitoring alkaloid purification [12]. Column chromatography using silica gel or alumina also became increasingly important for the preparative separation of alkaloids like atherosperminine [12] [28].

The 1970s and 1980s marked a turning point with the introduction of more sophisticated analytical techniques [17]. High-performance liquid chromatography (HPLC) emerged as a powerful tool for alkaloid analysis, offering superior separation capabilities [14]. Mass spectrometry also became increasingly important, allowing for the determination of molecular weights and fragmentation patterns that provided valuable structural information [32]. The combination of these techniques enabled more detailed characterization of atherosperminine and related alkaloids [14] [32].

Perhaps the most significant advancement came with the development and refinement of nuclear magnetic resonance (NMR) spectroscopy [34]. By the 1980s and 1990s, NMR had become the method of choice for structural elucidation of natural products [34]. One-dimensional ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, allowed for comprehensive structural analysis of complex alkaloids like atherosperminine [34] [35]. These techniques provided detailed information about carbon-hydrogen connectivity and spatial relationships within the molecule [34].

Modern characterization of atherosperminine now typically involves a combination of advanced spectroscopic methods [35]. High-resolution mass spectrometry provides accurate molecular formula determination, while advanced NMR experiments reveal the complete structural details [35]. X-ray crystallography has also been employed in some cases to provide definitive three-dimensional structural information [17] [21].

The evolution of these analytical techniques has not only improved our understanding of atherosperminine's structure but has also enabled researchers to study its properties and biological activities with greater precision [14] [21]. This technological progression continues to drive new discoveries in the field of natural product chemistry, including ongoing research on phenanthrene alkaloids like atherosperminine [19] [21].

Key Research Milestones in Atherosperminine Study

The scientific investigation of atherosperminine has progressed through several significant milestones since its initial discovery, each contributing to our understanding of this unique alkaloid [2] [5]. These research developments have expanded knowledge of its chemical properties, biological activities, and potential applications [7].

The first major milestone was the initial isolation and identification of atherosperminine from Atherosperma moschatum in 1956 by Bick, Clezy, and Crow [8] [22]. This groundbreaking work established the presence of this novel alkaloid in nature and provided its molecular formula C₂₀H₂₃NO₂ [8]. The researchers noted that atherosperminine constituted approximately 0.005 percent of the bark extract, making it a minor but distinctive component of the plant's chemical profile [22].

A significant advancement came in 1965 when Bick and Douglas published further research on the alkaloids of Atherosperma moschatum [5]. Their paper, titled "The alkaloids of Atherosperma moschatum Labill. II. Non-phenolic alkaloids," provided more detailed structural information about atherosperminine [5]. This research revealed that atherosperminine (VIII) and a related compound, methoxyatherosperminine (IX), were members of the small group of phenanthrene alkaloids [5]. This classification was an important step in understanding the chemical nature of atherosperminine and its relationship to other natural products [5].

The 1980s and early 1990s saw renewed interest in atherosperminine when it was identified in additional plant species [6]. A particularly important milestone was the isolation of atherosperminine from Fissistigma glaucescens and the subsequent investigation of its pharmacological properties [6]. In 1993, Lin and colleagues published their findings on "The relaxant actions on guinea-pig trachealis of atherosperminine isolated from Fissistigma glaucescens" [6]. This research demonstrated that atherosperminine exerts a non-specific relaxant effect on the trachealis, with its major mechanism of action appearing to be inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase [6]. This was the first significant study of atherosperminine's biological activity and opened new avenues for research into its potential therapeutic applications [6].

Another key milestone was reached in 2013 when Nasrullah and colleagues identified atherosperminine in the bark of Cryptocarya nigra [7]. This study not only expanded the known natural sources of atherosperminine but also investigated its antiplasmodial and antioxidant properties [7]. The researchers found that atherosperminine showed strong inhibition of in vitro growth of a chloroquine-resistant strain of Plasmodium falciparum with an IC₅₀ value of 5.80 μM [7]. Additionally, atherosperminine demonstrated high antioxidant activity in various assays, including DPPH radical scavenging (IC₅₀ value of 54.53 μg/mL) and ferric reducing antioxidant power (FRAP) with a percentage of 70.66 [7]. The compound also showed metal chelating activity with an IC₅₀ value of 42.87 μg/mL [7]. These findings represented a significant advancement in understanding the potential biological applications of atherosperminine [7].

Recent research has continued to explore the chemical properties and biological activities of atherosperminine [3]. Studies have confirmed that atherosperminine shows cholinesterase inhibitory activity against acetylcholinesterase and butyrylcholinesterase [1] [4]. This property, along with its previously identified phosphodiesterase inhibitory activity, suggests potential applications in various therapeutic areas [1] [3].

The table below summarizes these key research milestones in the study of atherosperminine:

YearResearchersKey FindingSignificance
1956Bick, Clezy, and CrowInitial isolation from Atherosperma moschatumFirst identification of atherosperminine [8] [22]
1965Bick and DouglasClassification as a phenanthrene alkaloidStructural characterization [5]
1993Lin et al.Relaxant effects on guinea-pig trachealisFirst significant biological activity study [6]
2013Nasrullah et al.Antiplasmodial and antioxidant activitiesExpanded understanding of biological properties [7]
RecentVarious researchersCholinesterase inhibitory activityPotential therapeutic applications [1] [4]

Physical Description

Solid

XLogP3

4.7

Melting Point

199-200°C

Other CAS

5531-98-6

Wikipedia

2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine

Dates

Last modified: 04-14-2024

Explore Compound Types